Structural Topology Differentiation: Unique Quinazolinone–Phenyl–Furan Connectivity vs. Regioisomeric and Scaffold-Hopping Analogs
The target compound is defined by a specific atomic connectivity: a 2-methyl-4-oxo-3,4-dihydroquinazolinone ring N-substituted at position 3 with a phenyl ring at the meta-position relative to a furan-2-carboxamide amide bond [1]. This connectivity is distinct from the closest commercially listed regioisomer N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (CAS 1105207-09-7), in which the carboxamide is attached at the quinazolinone 6-position rather than via the N3-phenyl linker, and which additionally introduces a 4-fluorophenyl substituent at N3 [2]. The brominated analog 5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide differs by a single bromine atom at the furan 5-position, which alters the compound's molecular weight from 345.4 to 424.3 g/mol and introduces a heavy halogen that can participate in halogen bonding and alter metabolic stability . Neither regioisomeric nor halogenated analogs have been demonstrated to exhibit equivalent target binding, cellular activity, or pharmacokinetic profiles.
| Evidence Dimension | Molecular topology and connectivity (scaffold identity) |
|---|---|
| Target Compound Data | 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl linked at N3 to meta-phenyl, which is linked at N-position to furan-2-carboxamide; MW = 345.4 Da; InChIKey = YGSHFIXSNIAURZ-UHFFFAOYSA-N [1] |
| Comparator Or Baseline | Regioisomer CAS 1105207-09-7: furan-2-carboxamide at quinazolinone 6-position, N3 substituted with 4-fluorophenyl; Brominated analog: 5-bromo-furan-2-carboxamide, MW = ~424.3 Da |
| Quantified Difference | Non-interchangeable molecular graphs; regioisomer differs by carboxamide attachment site and N3 substituent; brominated analog differs by 78.9 Da mass increment and halogen bonding capacity. No quantitative bioactivity equivalency data exist for any comparator. |
| Conditions | Structural identity confirmed by InChIKey and SMILES comparison; PubChem, vendor catalogs [1] |
Why This Matters
For procurement where SAR continuation or target engagement reproducibility is required, substitution with a regioisomer or halogenated derivative introduces an untested variable that can invalidate structure-activity conclusions.
- [1] PubChem. N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide. Compound Summary, CID 7294910. https://pubchem.ncbi.nlm.nih.gov/compound/898428-54-1 (accessed May 2026). View Source
- [2] Kuujia. N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (CAS 1105207-09-7). Product entry. https://www.kuujia.com (accessed May 2026). View Source
